Spiro[4.4]nonane-1-carboxylic acid
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Overview
Description
Spiro[44]nonane-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, which consists of two nonane rings connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4.4]nonane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of spiro[4.4]nonane-1,6-dione, which can be prepared through the cyclization of di[aryl(hetaryl)methyl] malonic acids using P2O5 as a catalyst . The reaction conditions often involve a nitrogen atmosphere to prevent oxidation and the use of specific catalysts to control the stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.4]nonane-1-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction of spiro[4.4]nonane-1,6-dione can yield spiro[4.4]nonane-1,6-diol.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Thionyl chloride for conversion to acid chlorides, followed by nucleophilic substitution.
Major Products
Oxidation: Spiro[4.4]nonane-1,6-dione.
Reduction: Spiro[4.4]nonane-1,6-diol.
Substitution: Various substituted spiro[4.4]nonane derivatives depending on the reagents used.
Scientific Research Applications
Spiro[4.4]nonane-1-carboxylic acid has several applications in scientific research:
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure and ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with unique mechanical properties.
Mechanism of Action
The mechanism of action of spiro[4.4]nonane-1-carboxylic acid in biological systems involves its interaction with specific molecular targets. The rigid spirocyclic structure allows for precise binding to enzymes and receptors, potentially modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Spiro[4.5]decane-1-carboxylic acid
- Spiro[5.5]undecane-1-carboxylic acid
- Spiro[4.4]nonane-1,6-dione
Uniqueness
Spiro[4.4]nonane-1-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to other spirocyclic compounds, it offers a balance of rigidity and flexibility, making it a valuable scaffold in various applications .
Biological Activity
Spiro[4.4]nonane-1-carboxylic acid is a compound characterized by its unique spirocyclic structure, which consists of a spiro linkage connecting two nonane rings through nitrogen atoms. This structural configuration contributes significantly to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is C14H23N2O2, with a molecular weight of approximately 265.35 g/mol. The presence of a carboxylic acid group and various substituents enhances its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : The compound has been shown to act as an inhibitor for specific enzymes, modulating their activity and potentially impacting metabolic pathways.
- Receptor Modulation : It interacts with various receptors, influencing their function and signaling pathways, which may lead to therapeutic effects in conditions such as central nervous system disorders.
- Antimicrobial and Anticancer Potential : Studies suggest that derivatives of this compound could serve as lead compounds in drug discovery for antimicrobial and anticancer agents due to their ability to disrupt cellular processes in pathogens and cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Variations in substituents can significantly affect its pharmacological profile. For instance:
Compound Name | Structure | Unique Features |
---|---|---|
Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate | Similar spiro structure | Different ester group |
2,7-Diazaspiro[4.4]nonane-2-carboxylic acid | Altered position of functional groups | Potentially different biological activity |
Hydrazinecarboxylic acid derivatives | Contains hydrazine moiety | Different reactivity profile |
These variations highlight the importance of specific functional groups in determining the compound's biological efficacy.
Case Studies
Recent studies have explored the synthesis and biological evaluation of various derivatives of this compound:
- Synthesis Methodologies : A domino radical bicyclization approach has been developed to synthesize 1-azaspiro[4.4]nonane derivatives, demonstrating moderate yields and highlighting the versatility of synthetic strategies available for these compounds .
- Biological Evaluation : A study focusing on GABAAR ligands related to spiro compounds showed promising results in terms of solubility and low toxicity, indicating potential applications in neurological therapeutics .
- Antitumor Activity : Research has identified that certain derivatives exhibit significant antiproliferative effects against multidrug-resistant cancer cell lines, suggesting their potential as effective anticancer agents .
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
spiro[4.4]nonane-4-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c11-9(12)8-4-3-7-10(8)5-1-2-6-10/h8H,1-7H2,(H,11,12) |
InChI Key |
DDZKLYHVPRGSNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCCC2C(=O)O |
Origin of Product |
United States |
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